molecular formula C7H13NO B1359941 7-Methoxy-3,4,5,6-tetrahydro-2H-azepine CAS No. 2525-16-8

7-Methoxy-3,4,5,6-tetrahydro-2H-azepine

Cat. No. B1359941
CAS RN: 2525-16-8
M. Wt: 127.18 g/mol
InChI Key: DNXIQMQGKSQHPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methoxy-3,4,5,6-tetrahydro-2H-azepine (7-MeTHA) is a novel compound with a wide range of applications in scientific research. It is a heterocyclic compound, which is a type of organic compound that contains a ring structure of atoms with at least one atom of a different element. 7-MeTHA is a derivative of azepine, a cyclic amine compound, and is composed of seven carbon atoms, four hydrogen atoms, one nitrogen atom, and one oxygen atom. 7-MeTHA is a versatile compound, and has been used in a variety of scientific research applications, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Application 1: Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

  • Scientific Field : Pharmacology
  • Summary of the Application : 7-Methoxy-3,4,5,6-tetrahydro-2H-azepine is used in the synthesis of triazole-azepine hybrid molecules, which are being studied as potential non-steroidal anti-inflammatory drugs (NSAIDs) . NSAIDs are a widely used group of drugs that have anti-inflammatory, analgesic, and antipyretic activity .
  • Methods of Application or Experimental Procedures : The synthesis of 7-methoxy-3,4,5,6-tetrahydro-2H-azepine involves transforming Azepan-2-one 1 to the 7-methoxy-3,4,5,6-tetrahydro-2H-azepine 3 following a specific protocol . The screening of analgesic and anti-inflammatory activities was performed in vivo using acid-induced writhing and carrageenin-induced hind paw oedema models in mice .
  • Results or Outcomes : Derivatives with activity levels more potent compared with reference drugs ketorolac and diclofenac sodium were identified . Preliminary Structure-Activity Relationship (SAR) was performed based on the screening results .

Application 2: Green Synthesis Method

  • Scientific Field : Organic Chemistry
  • Summary of the Application : A green synthesis method for 7-Methoxy-3,4,5,6-tetrahydro-2H-azepine has been reported . This method could be used in the production of this compound for various research and industrial applications .
  • Results or Outcomes : Under the optimum conditions, the reaction yield can be as high as 81.2% . The product was characterized by FTIR and it was showed that the product is 7-methoxy-3,4,5,6-tetrahydro-2H-azepine .

Application 2: Green Synthesis Method

  • Scientific Field : Organic Chemistry
  • Summary of the Application : A green synthesis method for 7-Methoxy-3,4,5,6-tetrahydro-2H-azepine has been reported . This method could be used in the production of this compound for various research and industrial applications .
  • Results or Outcomes : Under the optimum conditions, the reaction yield can be as high as 81.2% . The product was characterized by FTIR and it was showed that the product is 7-methoxy-3, 4, 5, 6-tetrahydro-2H-azepine .

properties

IUPAC Name

7-methoxy-3,4,5,6-tetrahydro-2H-azepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-9-7-5-3-2-4-6-8-7/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNXIQMQGKSQHPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NCCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3062491
Record name 2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3062491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methoxy-3,4,5,6-tetrahydro-2H-azepine

CAS RN

2525-16-8
Record name 1-Aza-2-methoxy-1-cycloheptene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2525-16-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Methoxy-3,4,5,6-tetrahydro-2H-azepine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002525168
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-Methylcaprolactim
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523095
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name O-Methylcaprolactim
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31263
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3062491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3,4,5,6-tetrahydro-7H-azepin-2-yl ether
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.966
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 7-METHOXY-3,4,5,6-TETRAHYDRO-2H-AZEPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FD6DMX4LAT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A solution of azepan-2-one (5.0 g, 44 mmol) and trimethyloxonium tetrafluoroborate (7.8 g, 53 mmol) in DCM (30 mL) was stirred at room temperature for 12 h. Then the reaction mixture was quenched with saturated sodium carbonate (50 mL) and extracted with DCM (3×100 mL). The combined organic layers were washed with brine, dried over Na2SO4 and concentrated to give the desired product. MS (ESI): 128 (MH+).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7.8 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Methoxy-3,4,5,6-tetrahydro-2H-azepine
Reactant of Route 2
Reactant of Route 2
7-Methoxy-3,4,5,6-tetrahydro-2H-azepine
Reactant of Route 3
7-Methoxy-3,4,5,6-tetrahydro-2H-azepine
Reactant of Route 4
7-Methoxy-3,4,5,6-tetrahydro-2H-azepine
Reactant of Route 5
7-Methoxy-3,4,5,6-tetrahydro-2H-azepine
Reactant of Route 6
7-Methoxy-3,4,5,6-tetrahydro-2H-azepine

Citations

For This Compound
34
Citations
X Zeng, H Guo - Advanced Science Letters, 2012 - ingentaconnect.com
Green synthesis of 7-methoxy-3, 4, 5, 6-tetrahydro-2H-azepine using ε-caprolactam and dimethylcarbonate as methyl reagents was investigated. The factors influencing the synthetic …
Number of citations: 1 www.ingentaconnect.com
AM Api, D Belsito, D Botelho… - Food and …, 2020 - fragrancematerialsafetyresource …
The existing information supports the use of this material as described in this safety assessment. Methyl 3, 4, 5, 6-tetrahydro-7H-azepin-2-yl ether was evaluated for genotoxicity, …
SА Demchenko, YА Fedchenkova, HО Yeromina… - …, 2021 - pharmacia.pensoft.net
A novel series of N-(4-aryl-thiazol-2-yl)-N1-(4,5,6,7-tetrahydro-3Н-azepin-2-yl)-hydrazine derivatives were synthesized by interaction of equimolar quantities of substituted α-…
Number of citations: 7 pharmacia.pensoft.net
OV Kolesnikov - 2018 - dspace.nuph.edu.ua
Condensation compound 1 (7-methoxy-3, 4, 5, 6-tetrahydro-2H-azepine) with compound 2 (benzhydrazide) and further cyclization of the intermediate product by the method [1] …
Number of citations: 3 dspace.nuph.edu.ua
VO Syriy, АV Kolesnikov, AS Smolsky… - Farmatsevtychnyi …, 2009 - pharmj.org.ua
Condensation of 7-Methoxy-3, 4, 5, 6-tetrahydro-2H-azepine with R-phenoxy-acetic acid hydrazide is get the row of R-3-phenoxymethyl-6, 7, 8, 9-tetrahydro-5H-[l, 2, 4] triazolo [4, 3-a] …
Number of citations: 0 pharmj.org.ua
DSC Black, RFC Brown, AM Wade - Australian Journal of …, 1972 - CSIRO Publishing
The synthesis of several seven-membered cyclic hydroxamic acids has been carried out in low yield. Reduction of diethyl 2-hydroxyiminoheptane-l,7-dioate afforded ethyl 1-hydroxy-7-…
Number of citations: 10 www.publish.csiro.au
I Kurmakova, O Bondar, V Vorobyova, M Skiba… - 2018 - dspace.chnpu.edu.ua
The effect of secondary amines with cyclic substituents (triazoloazepine, unsubstituted phenyl or substituted phenyl ones) on the microbial corrosion of low-carbon steel induced by …
Number of citations: 3 dspace.chnpu.edu.ua
A OHTA, S MASANO, E MAEDA… - Chemical and …, 1977 - jstage.jst.go.jp
CO bond in some cyclic iminoethers and methyl hydroxamates were cleavaged by methylrnagnesium iodide and butyllithiurn in a good yield. This reaction was applied to the cleavage …
Number of citations: 8 www.jstage.jst.go.jp
IV Kravtsov, SV Baranin, PA Belyakov… - Russian Chemical …, 2011 - Springer
O-Methyllactims react at the methyl group of difluoroboron complexes of aroylacetones with the formation of condensation products, novel difluoroboron chelates of 1-aryl-4-(piperi-din-2…
Number of citations: 1 link.springer.com
DSC Black, FW Eastwood, R Okraglik… - Australian Journal of …, 1972 - CSIRO Publishing
Allyl imidates N=C(OCH2CH=CH2)CH2, derived from lactams, rearrange on heating to yield the corresponding C-allyl and N-dlyl lactams,I NHCOCHCH2CH=CH2 and N(CH2CH=CH2)…
Number of citations: 2 www.publish.csiro.au

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.